molecular formula C19H18ClN3O3S B12008521 3-{[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-{[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12008521
M. Wt: 403.9 g/mol
InChI Key: CATOVEJLJRMOFF-ZVBGSRNCSA-N
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Description

The compound 3-{[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a structurally complex molecule featuring a benzothieno[2,3-d]pyrimidin-4(3H)-one core substituted with a 3-chloro-4-hydroxy-5-methoxyphenyl Schiff base moiety. This scaffold is associated with diverse biological activities, including cytotoxicity and kinase inhibition, as observed in related thieno-pyrimidine derivatives .

Properties

Molecular Formula

C19H18ClN3O3S

Molecular Weight

403.9 g/mol

IUPAC Name

3-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C19H18ClN3O3S/c1-10-22-18-16(12-5-3-4-6-15(12)27-18)19(25)23(10)21-9-11-7-13(20)17(24)14(8-11)26-2/h7-9,24H,3-6H2,1-2H3/b21-9+

InChI Key

CATOVEJLJRMOFF-ZVBGSRNCSA-N

Isomeric SMILES

CC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1/N=C/C4=CC(=C(C(=C4)Cl)O)OC

Canonical SMILES

CC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1N=CC4=CC(=C(C(=C4)Cl)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps. One common method starts with the preparation of the benzothieno pyrimidinone core, followed by the introduction of the 3-chloro-4-hydroxy-5-methoxyphenyl group through a series of condensation and substitution reactions. The final step involves the formation of the imine linkage (methylideneamino group) under specific conditions, such as the use of a suitable base and solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-{[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Halogen substitution reactions can occur, particularly at the chloro group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-{[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-{[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These may include enzymes or receptors involved in oxidative stress pathways or inflammatory responses. The compound’s structure allows it to modulate these pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Molecular Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C19H18ClN3O3S ~403.5* 3-Cl, 4-OH, 5-OCH3, Schiff base
3-[(5-Chloro-2-hydroxybenzylidene)amino]-2-methyl analog C18H16ClN3O2S 373.85 5-Cl, 2-OH, Schiff base
3-Ethyl derivative C12H14N2OS 234.32 Ethyl group
3-(4-Methoxyphenyl)-sulfanyl analog C25H23N3O4S2 501.65 4-OCH3, sulfanyl linker

Bioactivity Profiling

Compounds with the benzothieno-pyrimidinone core exhibit cytotoxicity and kinase inhibition. For example:

  • The target compound’s analog (CAS 339222-41-2) showed moderate cytotoxicity in preliminary assays, likely due to its chloro and hydroxy substituents .
  • Thieno-pyrimidinones with alkyl or aryl substituents (e.g., ethyl or methoxyphenyl groups) demonstrated varied bioactivity, emphasizing the role of substituents in modulating potency .
  • Activity landscape modeling () suggests that minor structural changes, such as substituent position (e.g., 3-Cl vs. 5-Cl), can create "activity cliffs," where similar structures exhibit divergent potencies .

Pharmacokinetic and Physicochemical Properties

  • Tanimoto Similarity: The target compound’s similarity to known active compounds (e.g., HDAC inhibitors like SAHA) can be quantified using Tanimoto coefficients (>0.7 indicates high similarity) . For instance, Aglaithioduline, a phytocompound, shares ~70% similarity with SAHA in molecular properties and pharmacokinetics .
  • LogP and Solubility : The target’s methoxy and hydroxy groups may enhance water solubility compared to purely hydrophobic analogs (e.g., 3-ethyl derivative) but reduce membrane permeability .

Table 2: Predicted Pharmacokinetic Parameters

Parameter Target Compound 3-[(5-Cl-2-OH) Analog 3-Ethyl Derivative
LogP (Octanol-Water) ~3.2* 2.8 2.1
H-Bond Donors 2 2 0
H-Bond Acceptors 5 4 2
Polar Surface Area (Ų) ~90 85 45

*Estimated based on substituent contributions.

Computational Docking and Target Interactions

  • Chemical Space Docking: The compound’s Schiff base moiety may enable interactions with kinase ATP-binding pockets or epigenetic targets (e.g., HDACs), as seen in docking studies of similar thieno-pyrimidinones .
  • Met7 Contact Area : Analogous to PERK inhibitors, substituent orientation (e.g., chloro vs. methoxy) could influence contact areas with key residues, affecting binding affinity .

Biological Activity

The compound 3-{[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic molecule with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Molecular Formula: C19H22ClN3O4
  • Molecular Weight: 391.8 g/mol
  • IUPAC Name: 3-{[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one

This structure includes a chloro-substituted aromatic ring and a tetrahydrobenzothienopyrimidine core, which are critical for its biological activity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered biochemical processes.
  • Receptor Modulation: It interacts with cell surface receptors, potentially influencing cellular signaling pathways.
  • Gene Expression Regulation: The compound may affect the transcription of genes associated with various biological functions.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity:
    • Studies have shown that derivatives of similar structures possess significant antimicrobial properties against various pathogens. The mechanism often involves disruption of microbial cell walls or interference with metabolic functions.
  • Antioxidant Properties:
    • The presence of hydroxy and methoxy groups suggests potential antioxidant activity. Compounds with similar functionalities have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular systems.
  • Anticancer Potential:
    • Preliminary studies suggest that the compound may exhibit cytotoxic effects on cancer cell lines. The mechanism could involve apoptosis induction or cell cycle arrest.

Research Findings and Case Studies

Several studies have investigated the biological activities of compounds related to the target molecule. Below are some summarized findings:

StudyFindings
Umesha et al. (2009)Reported significant antimicrobial and antioxidant activities for related compounds evaluated using DPPH radical scavenging assays .
Gölitzer et al. (2004)Investigated chloroquine analogues and their interactions with Plasmodium falciparum, drawing parallels to the potential antimalarial effects of benzothienopyrimidine derivatives .
Apfel et al. (2001)Discussed the broad range of biological activities exhibited by pyrazole derivatives, suggesting a framework for evaluating similar compounds .

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